molecular formula C8H9BrN2O3 B1381303 4-bromo-2-methoxy-N-methyl-6-nitroaniline CAS No. 1799973-80-0

4-bromo-2-methoxy-N-methyl-6-nitroaniline

Cat. No. B1381303
CAS RN: 1799973-80-0
M. Wt: 261.07 g/mol
InChI Key: DOBMDBUZZCNJAY-UHFFFAOYSA-N
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Description

4-bromo-2-methoxy-N-methyl-6-nitroaniline is used in the design and synthesis of CK2 inhibitors and in the docking studies of novel telmisartan-glitazone hybrid analogs for the treatment of metabolic syndrome .


Molecular Structure Analysis

The molecular formula of 4-bromo-2-methoxy-N-methyl-6-nitroaniline is C8H9BrN2O3 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

4-bromo-2-methoxy-N-methyl-6-nitroaniline appears as white to yellow or orange to brown crystals or powder. It has a melting point of 141.5-147.5°C. It is slightly soluble in water and soluble in hot methanol .

Scientific Research Applications

CK2 Inhibitors Design

The compound 4-bromo-2-methoxy-N-methyl-6-nitroaniline may be utilized in the design and synthesis of CK2 inhibitors . CK2 (Casein Kinase 2) is a protein kinase involved in various cellular processes, and inhibitors of CK2 can have therapeutic applications in diseases where CK2 is dysregulated, such as cancer .

Metabolic Syndrome Treatment

This chemical might be involved in the docking studies of novel telmisartan-glitazone hybrid analogs for the treatment of metabolic syndrome. Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and diabetes .

Photorefractive Polymers Synthesis

Derivatives of nitroaniline, like the one , are used in synthesizing photorefractive polymers . These polymers have applications in creating novel chromophores for analytical studies, which are essential in developing new materials with specific optical properties .

Nonlinear Optical Applications

Similar compounds are used for nonlinear optical applications due to their ability to alter the frequency of light. This property is crucial for developing advanced optical devices like lasers and optical switches .

Analytical Studies

The absorption spectrum associated with nitroaniline derivatives makes them useful in analytical studies to determine catechol derivatives during syntheses. This application is significant in chemical analysis and research where precise detection and quantification of substances are required .

Third-Order Nonlinear Optical Materials

The compound may also be researched for its potential as a third-order nonlinear optical material. The growth and characterization of such materials are essential for expanding the capabilities of nonlinear optics, which has implications for telecommunications, computing, and photonics .

Thermo Fisher Scientific Springer Link - Photorefractive Polymers Springer Link - Nonlinear Optical Applications

Safety And Hazards

4-bromo-2-methoxy-N-methyl-6-nitroaniline is considered hazardous. It may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled . It should be stored away from oxidizing agents, in a cool, dry, and well-ventilated condition .

Future Directions

4-bromo-2-methoxy-N-methyl-6-nitroaniline is used in the design and synthesis of CK2 inhibitors and in the docking studies of novel telmisartan-glitazone hybrid analogs for the treatment of metabolic syndrome . This suggests that it could play a role in the development of new treatments for metabolic syndrome.

properties

IUPAC Name

4-bromo-2-methoxy-N-methyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O3/c1-10-8-6(11(12)13)3-5(9)4-7(8)14-2/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBMDBUZZCNJAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1OC)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2-methoxy-N-methyl-6-nitroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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